molecular formula C10H15NO B1527305 1-Amino-2-(3-methylphenyl)propan-2-ol CAS No. 133562-35-3

1-Amino-2-(3-methylphenyl)propan-2-ol

Cat. No. B1527305
M. Wt: 165.23 g/mol
InChI Key: KDJKCQOXHFKRDT-UHFFFAOYSA-N
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Description

“1-Amino-2-(3-methylphenyl)propan-2-ol” is an organic compound with a molecular weight of 165.24 . It is also known as 2-(3-amino-4-methylphenyl)propan-2-ol .


Synthesis Analysis

The synthesis of similar compounds has been reported using transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilised whole-cell biocatalysts with ®-transaminase activity has been used for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 . This indicates that the compound has a carbon backbone with an amino group and a hydroxyl group attached.

It has a storage temperature of room temperature .

Scientific Research Applications

Corrosion Inhibition

Tertiary amines, including derivatives similar to 1-Amino-2-(3-methylphenyl)propan-2-ol, have been synthesized and investigated for their inhibitive performance on carbon steel corrosion. These compounds exhibit anodic inhibition, forming a protective layer on the metal surface, thus retarding the anodic dissolution of iron. The study highlights the potential of these compounds as corrosion inhibitors, with one such derivative showing a high inhibition efficiency of 95% under specific conditions (Gao, Liang, & Wang, 2007).

Catalysis in Chemical Transformations

Research has explored the transformation of compounds structurally related to 1-Amino-2-(3-methylphenyl)propan-2-ol, demonstrating their utility in catalytic processes. For instance, transformations leading to 2-methylindoline have been studied, showcasing the application of various catalysts in enhancing selectivity and conversion rates. This research indicates the versatility of such compounds in chemical synthesis, particularly in generating valuable chemical entities (Bernas et al., 2015).

Enzymatic Synthesis Applications

The enzymatic resolution of compounds structurally akin to 1-Amino-2-(3-methylphenyl)propan-2-ol has been employed in asymmetric synthesis, such as in the production of (S)-dapoxetine. This method leverages the specificity of enzymes like Candida antarctica lipase A for selective acylation, underlining the potential of these compounds as intermediates in pharmaceutical synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-Amino-2-(3-methylphenyl)propan-2-ol have been investigated for their potential as therapeutic agents. For example, their roles in drug and gene delivery systems have been examined, particularly focusing on multifunctional polycationic polyamines synthesized from amino alcohols. These studies highlight the broad applicability of such compounds in developing advanced drug delivery mechanisms (Cassimjee, Marin, & Berglund, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-amino-2-(3-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJKCQOXHFKRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734300
Record name 1-Amino-2-(3-methylphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(3-methylphenyl)propan-2-ol

CAS RN

133562-35-3
Record name 1-Amino-2-(3-methylphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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